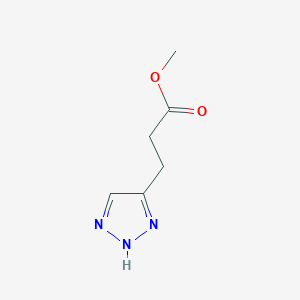

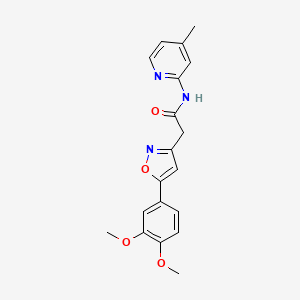

![molecular formula C14H18N2O B2944674 2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol CAS No. 1607312-55-9](/img/structure/B2944674.png)

2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is a versatile chemical compound with immense potential in scientific research1. It is part of a collection of unique chemicals provided by Sigma-Aldrich23.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using copper (II) complexes with multidentate ligands4. The reaction appears to be specific toward the ortho-carboxyl-substituted aromatic azides4.Molecular Structure Analysis

The molecular structure of a similar compound, cyclohexyl-prop-2-ynyl-amine, has been reported3. The SMILES string for this compound is C#CCNC1CCCCC13. However, the exact molecular structure of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is not available in the retrieved data.

Chemical Reactions Analysis

The specific chemical reactions involving “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data. However, similar compounds have been used in the CuI-mediated click reaction of aromatic azides4.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It is a solid with a molecular weight of 137.223. However, the exact physical and chemical properties of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.Scientific Research Applications

Biological Activity of Cyclopropyl Analogues

Cyclopropyl analogues, including structures similar to the query compound, have been synthesized and evaluated for their biological activity. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were explored as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. These studies involve receptor binding and modulation assays to understand their selectivity and potency, highlighting the role of cyclopropyl groups in medicinal chemistry (M. Dappen et al., 2010; M S Dappen et al., 1991).

Directing Groups for C-H Activation

The use of directing groups in the functionalization of C-H bonds represents a significant area of research. For example, 1-aminopyridinium ylides serve as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This methodology emphasizes the versatility of pyridine derivatives (similar to the query compound) in facilitating site-selective modifications of complex molecules, which is crucial for the synthesis of pharmacologically relevant structures (K. Le et al., 2019).

Synthesis and Evaluation of Cyclopropylmethyl Derivatives

Compounds featuring the cyclopropylmethyl group, akin to the query chemical, have been synthesized and assessed for their pharmacological properties. For instance, (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one was investigated as a selective mu-opioid receptor antagonist, showcasing the therapeutic potential of cyclopropylmethyl derivatives in receptor modulation (H. Schmidhammer et al., 1989).

Safety And Hazards

The safety and hazards associated with a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It has a hazard classification of Acute Tox. 4 Oral3. However, the exact safety and hazards of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.

Future Directions

The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” has immense potential in scientific research1. Its applications in various fields are yet to be fully explored, opening up a world of endless possibilities1.

properties

IUPAC Name |

2-[[cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-8-16(9-12-5-6-12)10-13-14(17)7-4-11(2)15-13/h1,4,7,12,17H,5-6,8-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJTYJXBEOBSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CN(CC#C)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)

![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)

![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)

![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)

![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)